molecular formula C16H21IO3 B1327875 Ethyl 8-(3-iodophenyl)-8-oxooctanoate CAS No. 898777-36-1

Ethyl 8-(3-iodophenyl)-8-oxooctanoate

Cat. No.: B1327875
CAS No.: 898777-36-1
M. Wt: 388.24 g/mol
InChI Key: QAAFROJXIUATIC-UHFFFAOYSA-N
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Description

Ethyl 8-(3-iodophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-carbon chain, which is further substituted with a 3-iodophenyl group and a ketone functional group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3-iodophenyl)-8-oxooctanoate typically involves the esterification of 8-(3-iodophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products:

    Oxidation: Formation of 8-(3-iodophenyl)-8-oxooctanoic acid.

    Reduction: Formation of 8-(3-iodophenyl)-8-hydroxyoctanoate.

    Substitution: Formation of 8-(3-substituted phenyl)-8-oxooctanoate derivatives.

Scientific Research Applications

Ethyl 8-(3-iodophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving esterases and other enzymes that interact with ester functional groups.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-iodophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound may undergo enzymatic cleavage to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The presence of the 3-iodophenyl group may also influence its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

    Ethyl 7-(3-iodophenyl)-7-oxoheptanoate: Similar structure with a 7-carbon chain instead of an 8-carbon chain.

    Ethyl 8-(4-iodophenyl)-8-oxooctanoate: Similar structure with the iodine atom at the 4th position of the phenyl ring.

    Ethyl 8-(3-bromophenyl)-8-oxooctanoate: Similar structure with a bromine atom instead of an iodine atom.

Uniqueness: Ethyl 8-(3-iodophenyl)-8-oxooctanoate is unique due to the specific positioning of the iodine atom on the phenyl ring and the length of the carbon chain. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFROJXIUATIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645715
Record name Ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-36-1
Record name Ethyl 3-iodo-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-iodophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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